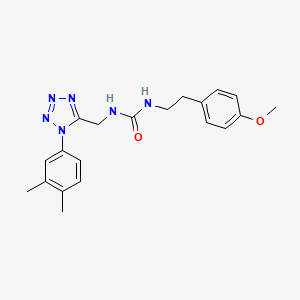
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea, also known as L-732,138, is a compound that has been synthesized for scientific research purposes. It belongs to the class of urea derivatives and has been found to have potential pharmacological applications.
Scientific Research Applications
Reactivity and Spectroscopic Characterization
A study on newly synthetized imidazole derivatives, including those related to the compound , highlighted their reactivity properties through spectroscopic characterization and computational study. These derivatives showed significant interaction potential with antihypertensive protein hydrolase, suggesting inhibitory activity against the hydrolase inhibitor. This underscores their potential in the development of antihypertensive drugs (Hossain et al., 2018).
Novel Urea Derivatives with Antimicrobial Properties
Research into novel urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine revealed good in vitro antibacterial activity against common pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. This suggests the compound and its derivatives could have applications in developing new antimicrobial agents (Vedavathi et al., 2017).
Potential in Anticancer Therapy
A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share a structural similarity with the compound of interest, demonstrated significant antiproliferative effects against various cancer cell lines. These findings suggest that modifications of the core structure could lead to potent anticancer agents, highlighting the relevance of this compound in oncological research (Feng et al., 2020).
Luminescence Sensing Applications
Research involving dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, structurally related to the compound, exhibited selective sensitivity to benzaldehyde derivatives. This indicates potential applications in fluorescence sensing and detection technologies, providing a pathway for the development of new sensor materials (Shi et al., 2015).
Properties
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14-4-7-17(12-15(14)2)26-19(23-24-25-26)13-22-20(27)21-11-10-16-5-8-18(28-3)9-6-16/h4-9,12H,10-11,13H2,1-3H3,(H2,21,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKCZQHDXKGIFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
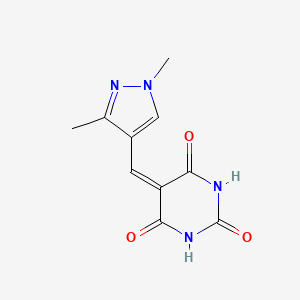

![(4Ar,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine;hydrochloride](/img/no-structure.png)
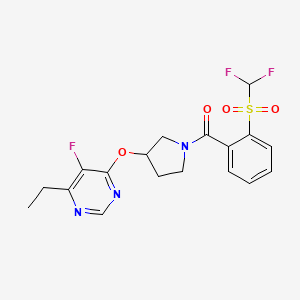

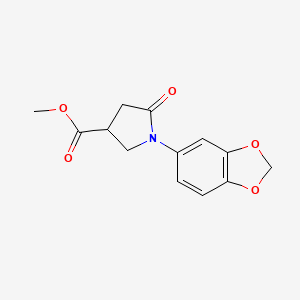
![3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2354815.png)


![2-hydroxy-N-isobutyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2354818.png)
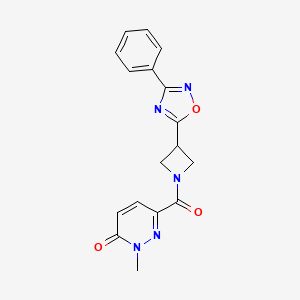
![2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2354821.png)
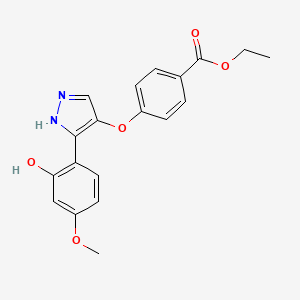
![Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate](/img/structure/B2354824.png)
